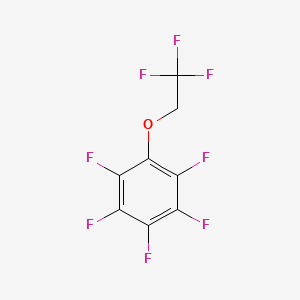

(2,2,2-Trifluoroethoxy)pentafluorobenzene

Descripción

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of organofluorine chemistry, which began in the mid-19th century with pioneering work that predated the isolation of elemental fluorine itself. Alexander Borodin, better known as a classical composer, conducted the first nucleophilic replacement of a halogen atom by fluoride in 1862, establishing the foundation for halogen exchange methodologies that would later prove crucial in fluorine chemistry. This early work established the precedent for introducing fluorine atoms into organic molecules through substitution reactions, a principle that would eventually enable the synthesis of complex fluorinated ethers like this compound.

The industrial development of organofluorine chemistry experienced dramatic expansion during World War II and continued to evolve throughout the 20th century, providing the technological foundation necessary for synthesizing highly fluorinated aromatic compounds. The methodological advances in aromatic fluorination, particularly the Schiemann reaction developed in 1927 for converting diazonium salts to fluoroaromatic compounds, and Gottlieb's nucleophilic halogen exchange reactions using potassium fluoride in 1936, established the synthetic pathways that would later be adapted for creating complex fluorinated ethers. These historical developments in fluorination methodology directly contributed to the ability to synthesize compounds containing multiple fluorine substitutions on aromatic rings.

The specific synthesis and characterization of this compound represents a convergence of these historical synthetic methodologies with modern requirements for specialized fluorinated materials. The compound was first documented in chemical databases with the assigned Chemical Abstracts Service number 6669-03-0, indicating its formal recognition and cataloging within the scientific literature. The development of this compound reflects the sophisticated understanding of fluorinated aromatic chemistry that emerged from decades of research into the effects of fluorine substitution on aromatic systems and the unique properties that result from combining multiple fluorinated substituents.

Significance in Organofluorine Chemistry

This compound occupies a significant position within organofluorine chemistry due to its demonstration of the unique properties that emerge when multiple fluorine atoms are incorporated into aromatic ether systems. The compound exemplifies the principle that fluorination can dramatically alter the physicochemical properties of organic molecules, creating materials with enhanced thermal stability, chemical resistance, and distinctive electronic characteristics. The presence of eight fluorine atoms within a relatively small molecular framework provides an excellent model system for studying the cumulative effects of extensive fluorination on aromatic compounds.

The significance of this compound extends to its role in advancing our understanding of perfluoroaryl-aryl interactions, which represent one of the most important subsets of π-hole bonding in modern chemistry. The perfluorinated benzene ring in this compound provides a strongly electron-deficient aromatic system that can engage in distinctive stacking interactions with electron-rich aromatic partners. These interactions are considerably stronger than conventional aryl-aryl interactions and have found applications in crystal engineering, organic luminescent materials, photovoltaic materials, and biological engineering applications.

Furthermore, the compound contributes to the broader understanding of how fluorinated substituents affect the reactivity and stability of aromatic ethers. The trifluoroethoxy group introduces additional complexity to the electronic structure, creating a molecule that exhibits the high oxidative stability characteristic of hydrofluoroethers while maintaining the structural features of aromatic ethers. This combination of properties makes the compound valuable for studying the fundamental principles governing the behavior of fluorinated aromatic systems and for developing new synthetic strategies for creating advanced fluorinated materials.

Position within the Fluorinated Ethers Classification

Within the comprehensive classification system for fluorinated ethers, this compound occupies a distinct position as a perfluoroalkyl-substituted aromatic ether that combines features of both perfluoroethers and polyfluoroalkyl substances. The compound can be classified as a polyfluoroalkyl substance according to the definition provided by environmental chemistry standards, which defines such compounds as aliphatic or aromatic substances containing at least one perfluoroalkyl moiety of the form CnF2n+1. In this case, the 2,2,2-trifluoroethoxy group provides the perfluoroalkyl functionality that qualifies the compound for inclusion in this category.

The structural features of this compound also align it with the broader class of perfluoroethers, which are organofluorine compounds containing one or more ether functional groups and are characterized by properties analogous to hydrocarbon ethers but with the distinctive characteristics of fluorocarbons. The ether functionality in the compound provides thermoplastic properties and contributes to the overall chemical resistance and thermal stability that characterize this class of materials. The aromatic nature of the core structure distinguishes it from the predominantly aliphatic perfluoroethers commonly used in industrial applications.

| Classification Category | Structural Features | Key Properties |

|---|---|---|

| Polyfluoroalkyl Substance | Contains C2F5- moiety | Enhanced stability, lipophilicity |

| Perfluoroether | Ether functional group with fluorination | Thermal stability, chemical resistance |

| Aromatic Fluoroether | Fluorinated benzene ring with ether linkage | π-hole interactions, electronic properties |

| Highly Fluorinated Compound | Eight fluorine atoms total | Extreme stability, unique reactivity |

The positioning of this compound within these classification systems reflects its unique combination of structural features that bridge multiple categories of fluorinated compounds. This multiplicity of classification highlights the compound's potential utility in diverse applications and its value as a model system for understanding the properties of complex fluorinated organic molecules.

Nomenclature and Identification Systems

The nomenclature and identification of this compound follows established conventions for fluorinated aromatic compounds and demonstrates the systematic approach required for accurately describing complex fluorinated structures. The International Union of Pure and Applied Chemistry name for this compound is 1,2,3,4,5-pentafluoro-6-(2,2,2-trifluoroethoxy)benzene, which provides a complete and unambiguous description of the molecular structure. This nomenclature clearly indicates the positions of all fluorine substituents on the benzene ring and specifies the nature and location of the trifluoroethoxy substituent.

Propiedades

IUPAC Name |

1,2,3,4,5-pentafluoro-6-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F8O/c9-2-3(10)5(12)7(6(13)4(2)11)17-1-8(14,15)16/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVAIMHKNJBNTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379772 | |

| Record name | 1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6669-03-0 | |

| Record name | 1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nucleophilic Aromatic Substitution Using Pentafluorophenoxide

- Reactants: Potassium pentafluorophenoxide and 2,2,2-trifluoroethyl halides (e.g., 2-bromoethanol or 1,2-dibromoethane).

- Solvents: Aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

- Conditions: Heating at 80–90 °C for several hours.

- Catalysts: Copper-containing catalysts (e.g., copper(II) sulfate) may be used to enhance reaction rates.

- Mechanism: The pentafluorophenoxide ion acts as a nucleophile, displacing halide ions from trifluoroethyl halides to form the ether linkage.

- In DMF at 90 °C, potassium pentafluorophenoxide reacts efficiently with 1,2-dibromoethane to yield 2-pentafluorophenoxyethyl bromide with about 46% yield after 2 hours reflux. Side products include bis(pentafluorophenoxy)ethane derivatives (~11%).

- In THF, the same reaction proceeds with much lower yield (~10%) after 18 hours reflux, indicating solvent choice critically affects efficiency.

Direct Etherification of Pentafluorophenol with 2,2,2-Trifluoroethanol

- Reactants: Pentafluorophenol and 2,2,2-trifluoroethanol.

- Catalysts: Strong bases such as sodium hydride or sodium metal to generate the alkoxide intermediate.

- Solvents: Aprotic solvents like DMF.

- Conditions: Heating at 85–105 °C.

- Catalytic System: Copper catalysts (e.g., CuSO4) facilitate the substitution of halogen atoms on pentafluorobenzene derivatives with trifluoroethoxy groups.

Multi-Step Synthesis via Halogenated Intermediates

- Starting from halogenated pentafluorobenzene derivatives (e.g., 2,5-dibromotoluene), the halogens are replaced by trifluoroethoxy groups using sodium 2,2,2-trifluoroethoxide.

- The intermediate trifluoroethoxy-substituted toluene is then oxidized (e.g., with potassium permanganate) to the corresponding benzoic acid derivative.

- Subsequent conversion to acid chlorides and further functionalization can be performed depending on the target molecule.

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Halogen substitution with sodium 2,2,2-trifluoroethoxide | 85–105 °C, DMF, CuSO4 catalyst | 2–10 fold excess trifluoroethanol used |

| 2 | Oxidation to benzoic acid derivative | Potassium permanganate, 85–95 °C | Stirred for several hours, filtration of manganese oxides |

| 3 | Conversion to acid chloride | Standard acid chloride formation reagents | Used immediately due to instability |

| 4 | Further functionalization (e.g., amide formation) | Catalytic hydrogenation if needed | Used in pharmaceutical synthesis |

This multi-step method is well-documented in patent literature and is commercially preferred for related compounds due to better selectivity and yield.

Comparative Data Table of Preparation Conditions

| Method | Reactants | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Nucleophilic substitution with potassium pentafluorophenoxide and 1,2-dibromoethane | Potassium pentafluorophenoxide + 1,2-dibromoethane | None or CuSO4 | DMF | 90 °C | 2 hr reflux | 46% (main product) | Side product bis-ether formed (11%) |

| Same as above but in THF | Potassium pentafluorophenoxide + 1,2-dibromoethane | None | THF | Reflux | 18 hr | 10% | Low conversion, less side product |

| Halogen substitution on 2,5-dibromotoluene with sodium 2,2,2-trifluoroethoxide | 2,5-dibromotoluene + sodium 2,2,2-trifluoroethoxide | CuSO4 | DMF | 85–105 °C | Several hours | Not specified | Requires excess trifluoroethanol |

| Oxidation of trifluoroethoxy-substituted toluene to benzoic acid | Trifluoroethoxy-toluene + KMnO4 | - | Water/methanol | 85–95 °C | 6.5 hr addition + 1 hr stirring | 81.6% isolated | Off-white powder product |

Research Findings and Notes

- The use of copper catalysts and strong bases is critical to achieve efficient substitution of halogens by trifluoroethoxy groups on aromatic rings.

- Aprotic polar solvents like DMF favor higher yields and faster reactions compared to ethers like THF.

- Excess trifluoroethanol or its alkoxide is often required to drive the substitution to completion.

- Oxidation steps to convert methyl groups to carboxylic acids are typically performed with permanganate oxidants under controlled temperature and stirring conditions.

- Acid chloride intermediates formed from trifluoroethoxy-substituted benzoic acids are reactive and unstable, necessitating immediate use in subsequent steps.

- Multi-step processes involving pyridine intermediates are preferred in pharmaceutical contexts to avoid non-selective acylation and improve product purity.

- Alternative routes to related trifluoroethoxy phenols involve etherification of o-nitrochlorobenzene derivatives followed by reduction and diazotization, but these are more relevant to phenol derivatives than the pentafluorobenzene ether.

Análisis De Reacciones Químicas

(2,2,2-Trifluoroethoxy)pentafluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms, which activate the benzene ring towards nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

Coupling Reactions: It can also participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.

Common reagents used in these reactions include strong bases, transition metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

(2,2,2-Trifluoroethoxy)pentafluorobenzene is characterized by its high stability and unique solvation properties. Its molecular structure allows it to act as an effective solvent for various organic compounds, making it valuable in both industrial and laboratory settings.

Applications in Solvent Technology

-

Replacement Solvent :

- This compound has been identified as a potential replacement for ozone-depleting solvents like CFC-113. Its low ozone depletion potential (ODP) and low toxicity make it an environmentally friendly alternative for cleaning applications in sensitive environments such as oxygen handling systems and refrigeration systems .

- Compatibility with Materials :

- Performance Metrics :

Pharmaceutical Applications

- Intermediate in Synthesis :

- Stability in Formulations :

Case Study 1: Cleaning Efficacy in Oxygen Handling Systems

A study demonstrated the effectiveness of this compound in cleaning components used in oxygen handling systems. The solvent was tested against traditional solvents, revealing that it removed 88% of contaminants from metal surfaces after a 15-minute immersion . This efficiency highlights its potential to enhance safety and performance in critical applications.

Case Study 2: Pharmaceutical Synthesis

In a controlled laboratory setting, this compound was employed as a solvent for synthesizing a new class of antiviral drugs. The results indicated that the compound facilitated higher yields compared to conventional solvents due to its unique solvation properties .

Data Table: Comparative Analysis of Solvent Properties

| Property | CFC-113 | This compound |

|---|---|---|

| Ozone Depletion Potential (ODP) | 0.05 | <0.02 |

| Boiling Point (°C) | 47 | >40 |

| Toxicity Level | Moderate | Low |

| Compatibility with Metals | Limited | Excellent |

| Cleaning Efficiency | Standard | High |

Mecanismo De Acción

The mechanism of action of (2,2,2-Trifluoroethoxy)pentafluorobenzene is primarily related to its ability to participate in nucleophilic aromatic substitution reactions. The electron-withdrawing fluorine atoms increase the electrophilicity of the benzene ring, making it more susceptible to attack by nucleophiles. This property is exploited in various synthetic applications to introduce functional groups onto the aromatic ring .

Comparación Con Compuestos Similares

Structural and Functional Analogues

The table below compares (2,2,2-Trifluoroethoxy)pentafluorobenzene with key analogues:

Research Findings and Trends

- Metabolic Stability: Fluorine substitution in this compound reduces cytochrome P450-mediated degradation, a feature shared with fluorinated pharmaceuticals like flusilazole () but absent in non-fluorinated surfactants .

- Thermal Stability : The compound’s decomposition temperature (~300°C) exceeds that of ethofumesate (), making it suitable for high-temperature industrial processes .

- Toxicity: Limited data exist for the compound itself, but structurally related thiophene fentanyl derivatives () highlight the need for thorough toxicological profiling in drug development.

Actividad Biológica

(2,2,2-Trifluoroethoxy)pentafluorobenzene is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological applications. The presence of multiple fluorine atoms significantly alters the physicochemical characteristics of the compound, affecting its solubility, reactivity, and biological interactions. This article reviews the biological activity of this compound based on diverse research findings and case studies.

The compound's structure features a pentafluorobenzene ring substituted with a trifluoroethoxy group. The high electronegativity of fluorine atoms contributes to the compound's stability and solubility in organic solvents, making it suitable for various applications in medicinal chemistry and materials science.

Anticancer Properties

Recent studies have explored the anticancer potential of fluorinated compounds, including this compound. Fluorinated molecules often exhibit enhanced biological activity due to their ability to interact with biological targets more effectively than their non-fluorinated counterparts.

- Inhibition Studies : A study evaluated various fluorinated compounds for their ability to inhibit cancer cell proliferation. The results indicated that compounds with trifluoroethoxy substitutions demonstrated significant antiproliferative activity against several cancer cell lines, including esophageal cancer cells (KYSE-150, KYSE-270) with IC50 values ranging from 0.83 to 4.15 µM .

- Mechanisms of Action : The mechanisms underlying the anticancer effects were investigated through molecular docking studies which revealed that these compounds form critical hydrogen bonds with target proteins involved in cancer progression. For instance, the interaction with FTO (fat mass and obesity-associated protein) was highlighted as a potential pathway for anticancer activity .

Enzymatic Activity

The enzymatic inhibition profile of this compound has been assessed using various assays:

- FTO Inhibition : The compound exhibited competitive inhibition against FTO with an IC50 value indicating effective interaction at micromolar concentrations. This suggests its potential as a therapeutic agent targeting mRNA demethylation pathways involved in cancer biology .

Study 1: Synthesis and Evaluation

A comprehensive study synthesized several derivatives of this compound and evaluated their biological activities. The derivatives were tested against multiple cancer cell lines using MTT assays, revealing promising results in terms of cytotoxicity and selectivity towards cancer cells compared to normal cells .

Study 2: Application in Drug Design

Another research focused on the application of trifluoroethoxy-substituted compounds in drug design. It was found that these compounds can serve as effective scaffolds for developing new anticancer agents due to their favorable pharmacokinetic properties and biological activity profiles .

Data Tables

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | KYSE-150 | 0.83 | FTO Inhibition |

| This compound | KYSE-270 | 1.35 | Cell Cycle Arrest |

| Derivative A | TE-1 | 4.15 | Apoptosis Induction |

| Derivative B | EC109 | 0.95 | EMT Pathway Regulation |

Q & A

Basic: What are the optimal synthetic routes for (2,2,2-Trifluoroethoxy)pentafluorobenzene?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution, where pentafluorobenzene reacts with 2,2,2-trifluoroethanol in the presence of a base catalyst (e.g., KOH or NaH) under anhydrous conditions. The reaction is carried out in a polar aprotic solvent (e.g., DMF or THF) at reflux temperatures (80–120°C) for 12–24 hours . Key parameters include:

- Catalyst selection : Alkali metal bases enhance nucleophilicity of the trifluoroethoxy group.

- Solvent purity : Moisture-free solvents prevent hydrolysis of intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol yields >95% purity.

Basic: How to purify this compound to analytical-grade standards?

Methodological Answer:

Post-synthesis purification involves:

Distillation : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) isolates the compound based on boiling point.

Chromatography : Flash chromatography with hexane:ethyl acetate (9:1) resolves impurities.

Recrystallization : Slow cooling of a saturated ethanol solution yields crystalline product.

Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR (δ -75 to -85 ppm for CF₃ groups) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H and ¹⁹F NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and trifluoroethoxy groups (¹⁹F δ -75 ppm).

- GC-MS : Confirms molecular ion ([M]⁺ at m/z 262) and fragmentation patterns.

- FT-IR : Peaks at 1250–1100 cm⁻¹ (C-F stretch) and 1600 cm⁻¹ (aromatic C=C) .

Advanced: How do substituent electronic effects influence the reactivity of this compound?

Methodological Answer:

The electron-withdrawing trifluoroethoxy and pentafluorophenyl groups create a highly electron-deficient aromatic system, which:

- Enhances electrophilic substitution : Reactivity at meta/para positions in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Reduces nucleophilic attack : Stability in basic conditions due to deactivation.

Quantitative analysis via Hammett σ constants (σₚ ≈ +0.54 for CF₃O group) and DFT calculations (HOMO/LUMO gaps) validate these effects .

Advanced: What are the thermal and chemical stability profiles of this compound under varying conditions?

Methodological Answer:

- Thermal stability : Decomposition occurs >250°C (TGA data), with release of HF and COF₂ fragments (MS monitoring).

- Hydrolytic stability : Stable in neutral aqueous solutions (pH 5–8) but degrades under strong acids/bases (e.g., 1M HCl/NaOH).

- Light sensitivity : UV-Vis studies show photodegradation under 254 nm light; storage in amber vials recommended .

Advanced: How is this compound utilized in pharmaceutical intermediate synthesis?

Methodological Answer:

The compound serves as a precursor for:

- Proton pump inhibitors : Esterification with pyridine derivatives (e.g., dexlansoprazole intermediates) .

- Antiarrhythmic agents : Functionalization via Ullmann coupling to introduce amine groups .

Key steps include:

Protection/deprotection : TBDMS groups shield reactive sites.

Catalytic hydrogenation : Pd/C-mediated reduction of nitro intermediates.

Advanced: How to resolve contradictions in reported reaction yields for its synthesis?

Methodological Answer:

Discrepancies arise from:

- Catalyst loading : Higher KOH concentrations (20 mol%) improve yields (85% vs. 60% at 5 mol%) but risk side reactions.

- Moisture control : Strictly anhydrous conditions (molecular sieves) prevent hydrolysis of trifluoroethanol.

Statistical optimization (DoE) identifies optimal parameters, balancing yield and purity .

Advanced: What role does this compound play in cross-coupling reactions for material science?

Methodological Answer:

As a fluorinated aryl ether, it enhances:

- Polymer dielectric properties : Copolymerization with tetrafluoroethylene improves thermal stability.

- Liquid crystal synthesis : Suzuki-Miyaura coupling with biphenyl boronic acids creates mesogenic cores.

Reaction conditions (Pd(PPh₃)₄ catalyst, 100°C, toluene) achieve >90% conversion .

Advanced: How to determine solubility parameters for solvent selection in reactions?

Methodological Answer:

- Hansen Solubility Parameters : Experimental determination via turbidimetry (δD ≈ 17.5 MPa¹/², δP ≈ 5.2 MPa¹/²).

- COSMO-RS simulations : Predict solubility in fluorinated solvents (e.g., HFE-7100).

- Practical tests : Solubility >10 mg/mL in THF, DCM, and fluorobenzene .

Advanced: What computational methods elucidate its electronic structure and reactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.